
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate is an organic compound with a complex structure that includes methoxy and methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the methoxybut-1-YN-1-YL group: This step involves the alkylation of a suitable precursor with a methoxybutyne derivative under basic conditions.
Introduction of the methoxymethoxy group: This is achieved through the protection of a phenol group using methoxymethyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with methyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate involves its interaction with specific molecular targets. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a methoxymethoxy group.
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxy)phenyl)acetate: Similar structure but with a methoxy group instead of a methoxymethoxy group.
Uniqueness
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate is unique due to the presence of both methoxy and methoxymethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxybut-1-ynyl)-4-(methoxymethoxy)phenyl]acetate |
InChI |
InChI=1S/C16H20O5/c1-18-9-5-4-6-14-10-13(11-16(17)20-3)7-8-15(14)21-12-19-2/h7-8,10H,5,9,11-12H2,1-3H3 |
InChI Key |
QEFBZTZLARTDFM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC#CC1=C(C=CC(=C1)CC(=O)OC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


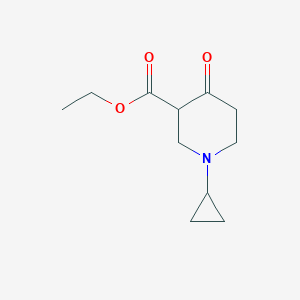



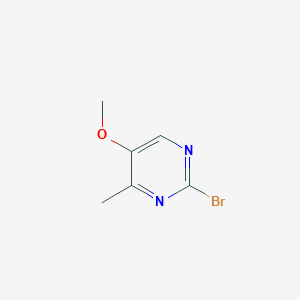
![7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13098762.png)
![3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13098784.png)
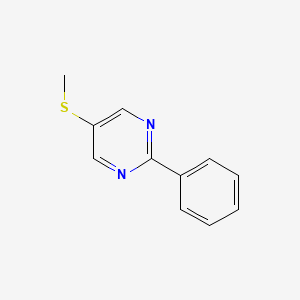
![5-Methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13098788.png)
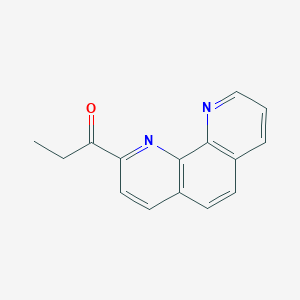

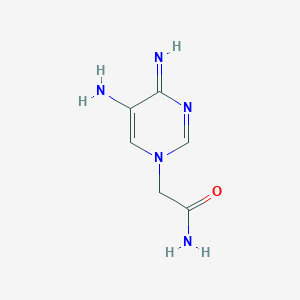

![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
